molecular formula C20H15FN6O2 B2648250 6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-51-7

6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2648250
M. Wt: 390.378
InChI Key: WVDHBFAMHSBGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is listed on Benchchem, but no detailed description is provided. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Scientific Research Applications

Antimicrobial and Antitumor Properties

6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one and its derivatives have been studied for their antimicrobial and antitumor properties. For instance, novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been synthesized and evaluated for their antimicrobial activities. Some derivatives displayed mild activities, suggesting potential applications in battling microbial infections (Gomha et al., 2018). Similarly, various derivatives were synthesized, exhibiting high growth inhibitory activity against certain cancer cell lines, highlighting their potential use as anticancer agents (Fares et al., 2014).

Supramolecular Chemistry

Compounds structurally related to 6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one have been utilized in supramolecular chemistry. Pyrimidine derivatives were studied as ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. This showcases their potential in designing new materials with complex structures (Fonari et al., 2004).

Fluorinated Derivatives as Antimycobacterial Agents

Fluorinated derivatives of the compound, designed as fluoroquinolone analogues, have been synthesized and screened for their antimycobacterial properties. Certain compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis with minimal toxicity to mammalian cells (Abdel-Rahman et al., 2009).

Blue Fluorophores Based on 8-Azapurine Core

Novel compounds related to 6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one have been synthesized for potential use as organic fluorophores in fluorescence imaging and materials science. These compounds exhibit absorption in the ultraviolet region and good emission in the blue region, indicating their applicability in various scientific fields (Eltyshev et al., 2018).

properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2/c21-14-5-3-6-15(10-14)27-19-18(23-24-27)20(29)25(12-22-19)11-17(28)26-9-8-13-4-1-2-7-16(13)26/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDHBFAMHSBGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one

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